molecular formula C21H23N5O4S B11571535 N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B11571535
M. Wt: 441.5 g/mol
InChI Key: PGLROZLUUZKITB-UHFFFAOYSA-N
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Description

N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and various other functional groups

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C21H23N5O4S/c1-13-15-7-5-6-8-16(15)20-23-22-19(26(20)24-13)14-9-10-17(30-4)18(11-14)31(28,29)25-21(2,3)12-27/h5-11,25,27H,12H2,1-4H3

InChI Key

PGLROZLUUZKITB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)NC(C)(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve heating a solution of the starting materials in a solvent like dimethylformamide (DMF) and using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and pH levels to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfonamide group are key functional groups that enable the compound to bind to these targets and modulate their activity. This binding can trigger a cascade of biochemical events that lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1-HYDROXY-2-METHYLPROPAN-2-YL)-2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

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